Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)-
Overview
Description
It is a white or light yellow crystalline powder at room temperature, insoluble in water but soluble in ethanol and acetone . This compound is used primarily in the treatment of various gynecological conditions such as amenorrhea, endometriosis, and prevention of functional bleeding and threatened abortion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- involves several steps. One method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a raw material. This compound is deprotected under acidic conditions to give 9β,10α-pregnane-4,7-diene-3,20-dione, which then undergoes rearrangement under alkaline conditions to yield the desired product . The method is noted for being simple, environmentally friendly, and having a high yield .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of advanced equipment and techniques helps in maintaining the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for deprotection and alkaline conditions for rearrangement . The specific conditions depend on the desired reaction and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection under acidic conditions yields 9β,10α-pregnane-4,7-diene-3,20-dione, while rearrangement under alkaline conditions yields Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- .
Scientific Research Applications
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds.
Biology: It is used in studies related to hormone regulation and reproductive health.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- involves its interaction with progesterone receptors in the body. It mimics the action of natural progesterone, helping to regulate the menstrual cycle and maintain pregnancy . The molecular targets include progesterone receptors, and the pathways involved are related to hormone regulation and reproductive health .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A natural hormone involved in the menstrual cycle and pregnancy.
Medroxyprogesterone acetate: A synthetic progestogen used in hormone replacement therapy and contraception.
Norethindrone: Another synthetic progestogen used in oral contraceptives and hormone replacement therapy.
Uniqueness
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-methyl-, (9beta,10alpha)- is unique in its high oral bioavailability and safety profile compared to other synthetic progestogens . It has been extensively studied and used in clinical practice, making it a reliable choice for the treatment of various gynecological conditions .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040683 | |
Record name | Megestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes. | |
Record name | Megestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
595-33-5 | |
Record name | Megestrol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Megestrol acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Megestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEGESTROL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Megestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGESTROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
218.0-220.0 °C | |
Record name | Megestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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